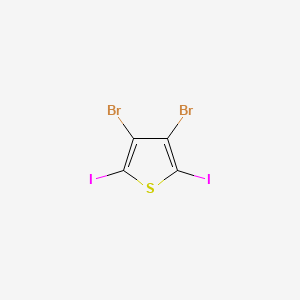

3,4-Dibromo-2,5-diiodothiophene

描述

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Science

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, and its derivatives are cornerstones in modern chemical science. ontosight.ainih.gov Their unique electronic and structural properties have led to their widespread use in pharmaceuticals, agrochemicals, and, most notably, in materials science. ontosight.ainih.gov In the realm of materials, thiophene-based compounds are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.netresearchgate.net The versatility of thiophene chemistry allows for fine-tuning of the electronic and optical properties of the resulting materials. researchgate.net Furthermore, the stability and processability of many thiophene derivatives make them suitable for large-area and flexible electronic device fabrication. researchgate.net

Rationale for Focusing on 3,4-Dibromo-2,5-diiodothiophene within Halogenated Thiophene Chemistry

Among the vast family of halogenated thiophenes, this compound stands out as a particularly interesting and synthetically useful compound. Its fully substituted nature, bearing four halogen atoms with different reactivities, offers a unique platform for selective functionalization. The presence of both bromine and iodine atoms allows for regioselective cross-coupling reactions, a powerful tool in modern organic synthesis for the construction of complex molecular architectures. This differential reactivity is a key reason for the focus on this specific perhalogenated thiophene, enabling the stepwise and controlled introduction of various substituents. This strategic functionalization is crucial for creating tailored molecules for specific applications in materials science and medicinal chemistry.

Overview of Academic Research Trajectories for Perhalogenated Thiophenes

Academic research on perhalogenated thiophenes has followed several key trajectories. A primary focus has been on their synthetic utility as versatile building blocks. scispace.commdpi.com The development of new and efficient methods for the synthesis of perhalogenated thiophenes themselves, as well as their subsequent derivatization through cross-coupling and other reactions, remains an active area of investigation. scispace.commdpi.com Another significant research direction is the exploration of their application in materials science. rsc.org The introduction of multiple halogens alters the electronic properties of the thiophene ring, making these compounds and their derivatives promising candidates for new organic semiconductors and other functional materials. rsc.org Researchers are actively investigating how the type and position of the halogen atoms influence the performance of these materials in electronic devices. Furthermore, the unique supramolecular interactions, such as halogen bonding, exhibited by these compounds are being studied for their potential in crystal engineering and the design of self-assembling systems.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₄Br₂I₂S |

| Molecular Weight | 493.73 g/mol |

| CAS Number | 57308-90-4 |

| Appearance | Not specified in the search results |

| Melting Point | Not specified in the search results |

| Boiling Point | Not specified in the search results |

| LogP | 4.48 |

List of Chemical Compounds

Structure

2D Structure

3D Structure

属性

CAS 编号 |

67027-89-8 |

|---|---|

分子式 |

C4Br2I2S |

分子量 |

493.73 g/mol |

IUPAC 名称 |

3,4-dibromo-2,5-diiodothiophene |

InChI |

InChI=1S/C4Br2I2S/c5-1-2(6)4(8)9-3(1)7 |

InChI 键 |

DCNBMLJRLSEXAT-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(SC(=C1Br)I)I)Br |

产品来源 |

United States |

Synthetic Methodologies for 3,4 Dibromo 2,5 Diiodothiophene and Its Precursors

Regioselective Halogenation Protocols

The precise installation of four different halogen atoms onto a thiophene (B33073) ring demands a high degree of control over the regioselectivity of the halogenation reactions. The inherent reactivity of the thiophene nucleus, which readily undergoes electrophilic substitution, must be carefully managed to achieve the desired substitution pattern. iust.ac.ir

Sequential Bromination and Iodination Strategies

The synthesis of polyhalogenated thiophenes often relies on a stepwise introduction of the halogen atoms. The halogenation of thiophene is a rapid reaction, and tetrasubstitution can occur with ease. iust.ac.ir A common strategy for synthesizing compounds like 3,4-dibromo-2,5-diiodothiophene involves the initial preparation of a dibrominated precursor, followed by iodination.

A foundational precursor, 2,5-dibromothiophene (B18171), can be synthesized by selectively brominating thiophene at the 2 and 5 positions using two equivalents of N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) in the dark. researchgate.net This method provides the dibrominated product in high yield. researchgate.net Another approach involves the use of bromine in a mixture of acetic acid and ether or in carbon tetrachloride. tandfonline.com

Once 2,5-dibromothiophene is obtained, the subsequent introduction of iodine at the remaining 3 and 4 positions can be challenging. Direct iodination of 2,5-dibromothiophene is one possible route. Iodination of thiophene derivatives can be achieved using N-iodosuccinimide (NIS) activated with an acid like 4-toluenesulfonic acid in ethanol, which provides a simple and efficient methodology. researchgate.net Alternatively, a "halogen dance" reaction, which involves the migration of a halogen atom upon treatment with a strong base, can be utilized to prepare iodothiophenes from dihalo-substituted precursors. osi.lvresearchgate.net

A different precursor, 3,4-dibromothiophene (B32776), can be prepared from the selective dehalogenation of 2,3,4,5-tetrabromothiophene using zinc powder in acetic acid. scispace.comgoogle.com This method can produce 3,4-dibromothiophene in high yield and purity. google.com Subsequent iodination of 3,4-dibromothiophene would then be required to furnish the final this compound product.

Directed Ortho-Metalation Approaches in Polyhalogenated Thiophene Synthesis

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

In thiophene chemistry, the sulfur atom itself can direct lithiation to the C2 position. reddit.com However, for more complex substitution patterns, other directing groups are employed. While not a direct synthesis of this compound, DoM is crucial for preparing specifically functionalized precursors. For instance, lithiation of a thiophene bearing a DMG at the 3-position can direct functionalization to the 2- or 4-positions.

A related and highly relevant strategy in polyhalogenated thiophene synthesis is the "halogen dance" reaction. researchgate.net This transformation involves the treatment of a halogenated aromatic compound with a strong base, such as lithium diisopropylamide (LDA), which can lead to a rearrangement of the halogen atoms. researchgate.net This process proceeds through a series of metalation and halogen-metal exchange steps, often allowing access to isomers that are difficult to obtain through direct electrophilic substitution. researchgate.net For example, lithiation of 2-bromo-5-methylthiophene (B1266114) with LDA can lead to a selective halogen dance reaction, providing access to trisubstituted thiophenes. researchgate.net This methodology is a valuable tool for preparing various iodothiophene derivatives from dihalo-substituted starting materials. osi.lv

Functional Group Transformations in the Synthesis of Halogenated Thiophenes

The introduction and manipulation of functional groups on the halogenated thiophene core are essential for expanding their synthetic utility, particularly for creating building blocks for advanced materials and complex molecules.

Introduction of Electron-Withdrawing Groups

The introduction of strong electron-withdrawing groups, such as nitro groups, onto the thiophene ring significantly modifies its electronic properties. A key example is the synthesis of 2,5-dibromo-3,4-dinitrothiophene (B14878). This compound is prepared by the nitration of 2,5-dibromothiophene. researchgate.net The reaction is typically carried out using a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid. researchgate.net The resulting dinitro compound is a versatile intermediate for further synthetic transformations. researchgate.net For instance, the nitro groups can be reduced to amino groups, paving the way for the synthesis of fused heterocyclic systems. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| 2,5-Dibromothiophene | Conc. HNO₃, Conc. H₂SO₄, Fuming H₂SO₄ | 2,5-Dibromo-3,4-dinitrothiophene | - | researchgate.net |

| Thiophene | 2 eq. NBS, DMF | 2,5-Dibromothiophene | High | researchgate.net |

Preparation of Precursors for Cross-Coupling Reactions

Polyhalogenated thiophenes are exceptionally useful precursors for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. researchgate.netjcu.edu.aunih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems used in organic electronics.

Brominated and iodinated thiophenes are ideal substrates for these reactions. For example, bromoanthraquinones can be synthesized from bromothiophenes and subsequently used in Suzuki-Miyaura cross-coupling reactions to create arylated anthraquinones. mdpi.com The different reactivity of bromine and iodine atoms allows for selective and sequential cross-coupling reactions.

A common strategy involves converting a halogenated thiophene into an organoboron derivative, such as a boronic ester. This is often achieved through a lithium-halogen exchange reaction followed by quenching with a borate (B1201080) ester like triisopropyl borate and then treatment with pinacol. jcu.edu.au These boronic esters are stable and can be readily used in palladium-catalyzed Suzuki-Miyaura couplings. jcu.edu.auresearchgate.net Alternatively, Grignard reagents can be formed from brominated thiophenes, which can then be used in Kumada coupling reactions. jcu.edu.au

| Reaction Type | Precursor Type | Key Transformation | Application |

| Suzuki-Miyaura | Bromo- or Iodo-thiophenes | Conversion to boronic esters (via lithiation) or direct coupling. | Synthesis of aryl-substituted thiophenes. mdpi.com |

| Stille | Bromo- or Iodo-thiophenes | Coupling with organostannanes. | Synthesis of thiophene oligomers. jcu.edu.au |

| Kumada | Bromo- or Iodo-thiophenes | Formation of Grignard reagents for coupling. | Alkylation of thiophenes. jcu.edu.au |

| Sonogashira | Bromo- or Iodo-thiophenes | Coupling with terminal alkynes. | Introduction of alkynyl groups. nih.gov |

Advanced Synthetic Techniques for Polyhalogenated Thiophene Scaffolds

Beyond classical halogenation and functional group interconversion, advanced synthetic techniques offer efficient and novel pathways to construct polyhalogenated thiophene scaffolds.

The "halogen dance" (HD) reaction stands out as a powerful, albeit sometimes overlooked, tool in synthetic chemistry. researchgate.net It provides a route to functionalize positions on the thiophene ring that are not easily accessible by other methods, making it invaluable for creating versatile and highly substituted scaffolds. researchgate.net The reaction's outcome can be influenced by the choice of base, solvent, and temperature, allowing for a degree of control over the isomerization process.

Cascade reactions, which involve multiple bond-forming events in a single operation, represent another advanced approach. For instance, a cascade approach using α-allyl dithioesters and N-halosuccinimides (NBS or NIS) can produce dihydrothiophenes, which can then be aromatized to thiophenes. acs.org This method is operationally simple and avoids the use of metal catalysts. acs.org Similarly, halocyclization of alkynoic thioesters with N-halosuccinimides, followed by oxidative aromatization, provides a one-pot synthesis of substituted thiophenes. organic-chemistry.org These modern methods highlight the ongoing development in the field, aiming for more efficient, selective, and environmentally benign syntheses of complex heterocyclic compounds.

Base-Catalyzed Halogen Dance Reactions

Base-catalyzed halogen dance (BCHD) reactions represent a fascinating and synthetically useful tool in the realm of heterocyclic chemistry. sigmaaldrich.com These reactions involve the migration of a halogen atom from one position to another on an aromatic ring system, driven by the formation of a more thermodynamically stable organometallic intermediate. sigmaaldrich.comnih.gov In the context of polyhalogenated thiophenes, this phenomenon can be exploited to access substitution patterns that are otherwise difficult to obtain through direct halogenation methods.

The mechanism of the halogen dance typically begins with the deprotonation of a ring proton by a strong base, such as an alkali metal amide or lithium diisopropylamide (LDA), to form a thienyllithium species. This is followed by a series of halogen-metal exchange steps, leading to an equilibrium mixture of lithiated isomers. The reaction is driven towards the most stable intermediate, which upon quenching with an electrophile (such as water or an alkyl halide), yields the rearranged product. chemicalbook.com

For the synthesis of precursors to this compound, a halogen dance reaction can be envisioned starting from a more readily available, but less stable, polybrominated thiophene. For instance, treatment of a polybromothiophene with a strong base can induce a rearrangement to form the thermodynamically favored 3,4-dibromothiophene. nih.gov This isomer is particularly stable, and in some complex reaction mixtures involving multiple bromothiophene isomers, 3,4-dibromothiophene can act as a thermodynamic sink, accumulating as the final product of the halogen dance cascade. nih.gov

The key factors influencing the outcome of a halogen dance reaction include the choice of base, solvent, temperature, and the specific substitution pattern of the starting polyhalothiophene. The reaction is often promoted by a base, and the formation of key intermediates, such as 2,3-dibromothiophene (B118489) in some proposed mechanisms, is considered crucial for the progression of the halogen migration. chemicalbook.com While a direct, high-yield synthesis of 3,4-dibromothiophene from another isomer via a simple halogen dance might be complex to achieve in isolation, the principles of this reaction are fundamental to understanding the formation and interconversion of polyhalothiophene isomers under basic conditions.

Selective Functionalization of Polyhalothiophenes

The selective functionalization of polyhalothiophenes is a cornerstone for the synthesis of complex and highly substituted thiophene derivatives, including the target molecule this compound. This approach typically involves a starting material that already possesses some of the desired halogen substituents, followed by the selective introduction of the remaining halogens at specific, reactive sites.

A common and effective precursor for the synthesis of this compound is 3,4-dibromothiophene. This intermediate can be synthesized through various methods, including the reduction of 2,3,4,5-tetrabromothiophene with zinc dust in acetic acid. researchgate.net This method provides a direct route to the desired 3,4-dibromo substitution pattern.

With 3,4-dibromothiophene in hand, the subsequent challenge lies in the selective iodination of the two remaining unsubstituted positions (the α-positions, 2 and 5). The α-positions of the thiophene ring are generally more reactive towards electrophilic substitution than the β-positions. This inherent reactivity difference allows for the selective introduction of iodine at the 2 and 5 positions.

A widely used method for the iodination of aromatic compounds is electrophilic iodination. mdpi.com Reagents such as N-iodosuccinimide (NIS) are effective for this purpose and can achieve regioselective iodination of activated aromatic systems. mdpi.com In the case of 3,4-dibromothiophene, the bromine atoms at the 3 and 4 positions are deactivating, yet the α-positions remain the most susceptible to electrophilic attack. Therefore, treatment of 3,4-dibromothiophene with a suitable iodinating agent is the most plausible route to this compound.

Another effective system for the iodination of aromatic compounds involves the use of elemental iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) in sulfuric acid. nih.gov This combination generates a potent electrophilic iodine species capable of iodinating even deactivated aromatic rings.

While a specific documented procedure for the direct conversion of 3,4-dibromothiophene to this compound is not readily found in the searched literature, the synthesis can be confidently proposed based on established methods for the selective halogenation of thiophenes. For instance, the successful 2,5-dibromination of 3,4-disubstituted thiophenes using N-bromosuccinimide (NBS) has been reported, demonstrating the feasibility of selective halogenation at these positions. researchgate.net By analogy, a similar reaction with an iodinating agent is expected to yield the desired this compound.

Below is a table summarizing a plausible synthetic approach based on the selective functionalization of a polyhalothiophene precursor.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Plausible Yield |

| Debromination | 2,3,4,5-Tetrabromothiophene | Zinc powder, Acetic acid, Water, Reflux | 3,4-Dibromothiophene | High |

| Di-iodination | 3,4-Dibromothiophene | N-Iodosuccinimide (NIS), Acetonitrile, Reflux | This compound | Moderate to High |

This two-step sequence, beginning with the synthesis of the 3,4-dibromothiophene precursor followed by a selective di-iodination, represents a logical and scientifically sound strategy for the preparation of this compound.

Reaction Mechanisms and Chemoselective Transformations Involving 3,4 Dibromo 2,5 Diiodothiophene

Mechanistic Investigations of Carbon-Carbon Bond Forming Reactions

The presence of both bromine and iodine atoms on the thiophene (B33073) ring makes 3,4-Dibromo-2,5-diiodothiophene an ideal substrate for sequential, site-selective cross-coupling reactions. These transformations are predominantly catalyzed by palladium complexes, which orchestrate the precise formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Pathways (e.g., Stille, Suzuki, Kumada)

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Kumada reactions, are fundamental tools for creating C(sp²)–C(sp²) bonds. These reactions, while differing in the nature of their organometallic nucleophile, all proceed through a similar catalytic cycle involving a palladium(0) active species. youtube.comyoutube.com

The universally accepted mechanism consists of three primary steps:

Oxidative Addition: The cycle begins with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (the halogenated thiophene). This step oxidizes the metal from palladium(0) to palladium(II), forming a square planar organopalladium(II) halide intermediate. youtube.comyoutube.com

Transmetalation: The organometallic nucleophile (e.g., organotin for Stille, organoboron for Suzuki, or organomagnesium for Kumada) then transfers its organic group to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) species. youtube.comyoutube.com

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled, forming the desired carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

For this compound, this cycle allows for the stepwise replacement of its halogen atoms with various organic moieties.

Nuances of Halogen Selectivity in Coupling Reactions

In polyhalogenated substrates containing different halogens, the selectivity of the initial oxidative addition step is paramount. The reaction rate for this step is governed by the carbon-halogen bond dissociation energy. It is well-established that the reactivity follows the order: C–I > C–Br > C–Cl. acs.org

Consequently, for this compound, palladium catalysts will selectively engage with the carbon-iodine bonds at the α-positions (2 and 5) before reacting with the carbon-bromine bonds at the β-positions (3 and 4). acs.org This predictable chemoselectivity enables a synthetic strategy where two different organic groups can be introduced sequentially. First, two equivalents of an organometallic reagent can be coupled at the iodo-positions. Following purification, the resulting 2,5-disubstituted-3,4-dibromothiophene can then undergo a second, distinct coupling reaction at the bromo-positions.

| Carbon-Halogen Bond | Relative Reactivity in Oxidative Addition | Predicted Primary Reaction Sites on Thiophene |

| C–I | Highest | 2- and 5-positions |

| C–Br | Intermediate | 3- and 4-positions (after C-I reaction) |

| C–Cl | Low | Not applicable |

This table illustrates the generally accepted reactivity trend for carbon-halogen bonds in palladium-catalyzed oxidative addition, which dictates the site-selectivity for polyhalogenated compounds.

Catalyst-Transfer Polycondensation Mechanisms and Halogen Influence

Catalyst-transfer polycondensation (CTP), particularly using Kumada-type conditions, is a powerful method for synthesizing well-defined, regioregular conjugated polymers. grafiati.com In this process, the catalyst moves intramolecularly along the growing polymer chain after each monomer insertion, leading to polymers with low polydispersity.

For a monomer like this compound to be utilized in a Kumada-type CTP, it would typically be transformed into a nucleophilic monomer first, for instance, by converting the C-Br bonds into magnesium-halide bonds to create a di-Grignard reagent. However, the high reactivity of the C-I bonds presents a challenge for this specific approach.

A more plausible polymerization strategy would involve using this compound as a tetrahalide monomer in a Suzuki-type polycondensation with a diboronic acid comonomer. In such a reaction, polymerization would proceed selectively via the highly reactive C-I bonds at the 2- and 5-positions, creating a linear polymer. The C-Br bonds at the 3- and 4-positions would remain on the polymer backbone, offering sites for post-polymerization functionalization to tune the material's properties.

Competitive Reaction Pathways and Side Reaction Analysis (e.g., Deiodination)

While halogen selectivity is generally high, it is not always absolute. Under certain conditions, competitive reactions can occur. For instance, highly active catalyst systems might initiate some premature reaction at the C-Br bonds before all C-I bonds have reacted, leading to a loss of selectivity.

A more common side reaction is hydrodehalogenation, particularly deiodination. This occurs when the organopalladium iodide intermediate is intercepted and reduced by a hydride source in the reaction mixture before transmetalation can occur. Bases, solvents, or impurities can sometimes act as hydride donors. This results in the replacement of an iodine atom with a hydrogen atom, terminating chain growth in a polymerization or reducing the yield of the desired coupled product.

Another competitive pathway is the homocoupling of the organometallic reagent, which can be promoted by certain catalyst systems and reaction conditions, consuming the nucleophile without incorporating it onto the thiophene core. youtube.com

Electrophilic and Nucleophilic Reactivity of Halogenated Thiophenes

The electronic nature of the thiophene ring is dramatically altered by the presence of four strongly electron-withdrawing halogen substituents.

Substituent Effects on Reaction Selectivity

The four halogens in this compound exert a powerful inductive electron-withdrawing effect. This effect significantly reduces the electron density of the thiophene π-system, deactivating the ring towards classical electrophilic aromatic substitution reactions (such as nitration or Friedel-Crafts acylation).

Conversely, this severe electron deficiency makes the thiophene ring highly susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.orgnih.gov In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. nih.govorganicchemistrytutor.com For this reaction to proceed, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

In this compound, all four halogens act as activating groups. The relative leaving group ability in SNAr reactions on thiophenes generally follows the trend I > Br > Cl > F, which is the opposite of the trend often seen in other contexts where bond polarization is the rate-determining step. libretexts.orgorganicchemistrytutor.com Therefore, nucleophiles will preferentially attack the carbon atoms bearing iodine at the 2- and 5-positions. The stability of the resulting anionic intermediate (a Meisenheimer-like complex) is enhanced by the presence of the other halogens. nih.gov This reactivity provides a complementary, metal-free pathway for functionalizing the α-positions of the thiophene core.

Ring-Closing and Ring-Opening/Ring-Closing Protocols

While specific literature detailing ring-closing and ring-opening/ring-closing protocols starting directly from this compound is limited, the reactivity of this compound can be inferred from studies on structurally similar polyhalogenated thiophenes. These reactions are pivotal in constructing dithieno-fused structures, which are valuable motifs in materials science.

Ring-Closing Reactions:

Intramolecular cyclization is a powerful strategy to construct fused ring systems. In the context of this compound, a plausible approach involves the selective metal-halogen exchange of the more reactive C-I bonds, followed by the introduction of a bridging atom or group, and subsequent ring closure.

A well-documented analogous transformation is the synthesis of dithieno[3,4-b:3',4'-d]thiophene from 3,4-dibromothiophene (B32776). eurekaselect.comresearchgate.net This multi-step synthesis provides a blueprint for how this compound could be utilized. The process typically involves:

Protection of reactive sites: The 2- and 5-positions are first protected, for instance, by silylation using trimethylsilyl (B98337) chloride (TMSCl) in the presence of a strong base like lithium diisopropylamide (LDA).

Introduction of a bridging atom: A sulfur atom can be introduced to link two thiophene units. This can be achieved by monolithiation with an organolithium reagent like n-butyllithium (n-BuLi) followed by reaction with a sulfur transfer reagent such as bis(phenylsulfonyl)sulfide (B1331199) ((PhSO₂)₂S).

Intramolecular Cyclization: The key ring-closing step is an intramolecular cyclization. This is often accomplished by dilithiation at the remaining halogenated positions using a strong base like tert-butyllithium (B1211817) (t-BuLi), followed by an oxidative coupling, for example, with copper(II) chloride (CuCl₂). researchgate.net

Deprotection: The final step is the removal of the protecting groups to yield the desired dithieno-fused system.

The application of this methodology to this compound would likely proceed via the initial selective reaction at the C-I bonds due to their lower bond dissociation energy compared to C-Br bonds.

Interactive Data Table: Analogous Ring-Closing Reactions for Dithieno-Fused Systems

| Starting Material | Reaction Sequence | Key Reagents | Product | Overall Yield (%) | Ref. |

| 3,4-Dibromothiophene | 1. TMS Protection2. Sulfidation3. Intramolecular Cyclization4. TMS Removal | 1. LDA, TMSCl2. n-BuLi, (PhSO₂)₂S3. t-BuLi, CuCl₂4. TFA | Dithieno[3,4-b:3,4-d]thiophene | 55-63 | eurekaselect.comresearchgate.net |

Ring-Opening/Ring-Closing Protocols:

Tandem ring-opening/ring-closing reactions offer another sophisticated route to novel heterocyclic structures. For thiophene derivatives, these transformations are often initiated by nucleophilic attack, leading to the cleavage of a C-S bond.

Research on fused dithienothiophene systems has shown that organolithium reagents can induce ring-opening reactions. nih.govresearchgate.net For instance, the treatment of 2,5-disubstituted dithieno[2,3-b:3',2'-d]thiophenes with aryllithium reagents leads to the formation of 2'-arylthio-3,3'-bithiophene-2-carbaldehydes after quenching with DMF. nih.govresearchgate.net This demonstrates the susceptibility of the fused thiophene core to nucleophilic attack and subsequent ring-opening.

While a direct ring-opening/ring-closing protocol for this compound has not been explicitly reported, it is conceivable that a similar strategy could be employed. A hypothetical pathway could involve:

Selective Lithiation: Initial metal-halogen exchange at one of the C-I positions.

Intramolecular Nucleophilic Attack: The generated organolithium species could potentially attack one of the adjacent bromine-substituted carbons, leading to a strained intermediate.

Ring-Opening: Subsequent cleavage of a C-S bond to relieve ring strain, forming a linear intermediate.

Ring-Closing: Trapping of this intermediate with a suitable electrophile could then trigger a new ring-closing event to form a different heterocyclic system.

The feasibility and outcome of such a sequence would be highly dependent on the reaction conditions and the specific reagents used. The study of such transformations in polyhalogenated thiophenes remains an active area of research. rsc.orgnih.gov

Interactive Data Table: Analogous Organolithium-Induced Ring-Opening of Fused Thiophenes

| Starting Material | Reagent | Product Type | Yield (%) | Ref. |

| 2,5-Dioctyldithieno[2,3-b:3',2'-d]thiophene | Aryllithiums | 2'-Arylthio-3,3'-bithiophene-2-carbaldehydes | 48-76 | nih.govresearchgate.net |

| 2,5-Disubstituted 3,4-dibromothieno[2,3-b]thiophenes | n-BuLi | Polyfunctionalized thiophenes or enediynes | Not specified | rsc.org |

Derivatization and Functionalization Strategies of 3,4 Dibromo 2,5 Diiodothiophene

Incorporation into Conjugated Oligomeric and Polymeric Systems

The creation of π-conjugated polymers from 3,4-Dibromo-2,5-diiodothiophene is a promising avenue for developing novel semiconducting materials. The differential reactivity of the C-I and C-Br bonds is central to these synthetic strategies, allowing for controlled, step-wise polymerization.

Design and Synthesis of π-Conjugated Polymers

The synthesis of π-conjugated polymers often relies on transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. In the case of this compound, the greater reactivity of the C-I bond compared to the C-Br bond can be exploited for selective functionalization. For instance, a Stille coupling reaction could be employed to selectively react at the 2- and 5-positions (C-I bonds) with an organotin reagent, leaving the 3- and 4-positions (C-Br bonds) intact for subsequent reactions.

This stepwise approach allows for the introduction of different functionalities along the polymer backbone, leading to materials with tailored electronic and physical properties. For example, polymerization of monomers derived from selectively functionalized this compound can lead to regioregular polymers, which is crucial for achieving high charge carrier mobility. While direct polymerization of this compound is not extensively documented, the principles of Stille polycondensation are well-established for similar dihalo-monomers.

Table 1: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Bond Type | Relative Reactivity | Potential Coupling Reaction |

|---|---|---|

| C-I | Highest | Stille, Suzuki, Sonogashira |

| C-Br | Intermediate | Stille, Suzuki, Sonogashira |

This differential reactivity is fundamental to the design of complex polymer structures.

Integration into Donor-Acceptor Architectures

Donor-acceptor (D-A) copolymers are a cornerstone of modern organic electronics, particularly in OPVs. These materials consist of alternating electron-donating and electron-accepting units along the polymer chain, which facilitates charge separation and transport. The this compound unit can be envisioned as a versatile building block in D-A copolymers.

Following an initial selective cross-coupling at the iodo-positions, the remaining bromo-positions can be reacted with a different comonomer. For instance, an electron-rich comonomer could be introduced at the 2,5-positions, followed by polymerization with an electron-deficient comonomer at the 3,4-positions. This strategy allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of electronic devices. The synthesis of D-A copolymers based on other substituted thiophenes has been widely reported and serves as a blueprint for the potential application of this compound in this area.

Strategies for Chiral Polythiophene Construction

One common strategy involves the use of chiral side chains. Chiral substituents can be introduced onto the thiophene (B33073) ring via cross-coupling reactions. The selective reactivity of this compound would allow for the precise placement of these chiral side chains. Subsequent polymerization would then yield a chiral polythiophene. Another approach is the use of a chiral catalyst during the polymerization process, which can induce a preferred helical conformation in the polymer backbone.

Annulation and Ring-Fused Systems

The creation of rigid, planar, and extended π-systems through annulation and ring-fusion reactions is a powerful strategy for developing high-performance organic semiconductors. The halogenated nature of this compound makes it an ideal precursor for such transformations.

Synthesis of Dithieno[3,2-b:2′,3′-d]thiophenes and Analogues

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is a highly sought-after building block for organic electronics due to its rigid, planar structure and excellent electronic properties. Several synthetic routes to DTT and its derivatives have been developed, often starting from 3,4-dibromothiophene (B32776). An analogous approach could be envisioned starting from this compound.

One potential pathway involves a double intramolecular cyclization. For example, after selective coupling of thiol-containing side chains at the 2- and 5-positions, a base- or metal-catalyzed cyclization could lead to the formation of the DTT core. The bromine atoms at the 3- and 4-positions would then be available for further functionalization of the resulting DTT derivative.

Table 2: Examples of Dithieno[3,2-b:2′,3′-d]thiophene Derivatives and their Applications

| Derivative | Application | Reference |

|---|---|---|

| 2,6-Dioctyldithieno[3,2-b:2′,3′-d]thiophene | Organic Thin-Film Transistors (OTFTs) | |

| 2,6-Bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Organic Thin-Film Transistors (OTFTs) |

These examples highlight the versatility of the DTT core in creating high-performance materials.

Formation of Extended Fused Aromatic Scaffolds

The development of even larger, extended fused aromatic systems is crucial for pushing the boundaries of organic semiconductor performance. Starting from a pre-formed DTT core derived from this compound, further annulation reactions can be employed.

For instance, the remaining bromine atoms on the DTT core can serve as handles for Suzuki or Stille cross-coupling reactions with bifunctional reagents, leading to the formation of ladder-type polymers or extended two-dimensional structures. Another strategy involves intramolecular C-H activation or other cyclization reactions to create additional fused rings. The synthesis of a 7-ring fused diindenone-dithieno[3,2-b:2′,3′-d]thiophene unit demonstrates the potential for creating highly complex and electronically active fused systems.

Peripheral Functionalization for Tunable Properties

The reactivity of the four halogen atoms on the thiophene ring provides a versatile platform for peripheral functionalization. The differential reactivity of the iodine and bromine substituents allows for selective and sequential reactions, enabling precise control over the final molecular architecture.

The inherent low solubility of rigid, planar aromatic compounds like this compound in common organic solvents often hampers their processing and characterization. To address this, the introduction of solubilizing side-chains is a widely adopted strategy. Long or branched alkyl chains are commonly attached to the thiophene core to enhance solubility.

One of the most effective methods for introducing these side-chains is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the 2- and 5-positions.

For instance, a Suzuki coupling reaction can be employed to introduce alkyl- or aryl-boronic acids, effectively attaching solubilizing groups. The general scheme for a Suzuki coupling reaction on a related compound, 2,5-dibromo-3-hexylthiophene (B54134), involves the use of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate. nih.gov A similar approach can be envisioned for this compound, where the iodo groups would preferentially react.

Similarly, the Sonogashira coupling reaction provides a route to introduce alkynyl groups, which can bear long alkyl chains. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl-substituted thiophenes often exhibit improved solubility.

| Reaction Type | Reagents and Conditions | Resulting Functionalization | Reference |

| Suzuki Coupling | Aryl/Alkyl-boronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | Attachment of aryl or alkyl groups at the 2- and 5-positions | nih.gov |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Amine base | Attachment of alkynyl groups at the 2- and 5-positions | wikipedia.orgorganic-chemistry.orglibretexts.org |

Beyond improving solubility, the transformation of the halogen atoms into other functional groups is crucial for fine-tuning the electronic properties and enabling further derivatization. The bromo and iodo substituents on the thiophene ring can be converted into a variety of other functionalities.

Cross-coupling reactions are not only useful for attaching solubilizing chains but also for introducing a wide array of other functional groups. For example, Stille coupling can be used to introduce stannylated reagents, which can then be used in subsequent coupling reactions to build more complex architectures. rsc.orgnih.gov

Furthermore, the halogen atoms can be replaced with other heteroatoms. For instance, nucleophilic aromatic substitution reactions can potentially be used to introduce amino, alkoxy, or thioalkoxy groups, although the electron-rich nature of the thiophene ring can make this challenging without activating groups. In related dinitro-substituted dibromothiophenes, the bromo groups are readily displaced by nucleophiles, and the nitro groups can be reduced to amino groups, which can then participate in condensation reactions to form fused ring systems like thienopyrazines. ossila.com While this compound lacks these strongly electron-withdrawing nitro groups, the principle of transforming halogens into other functionalities remains a key strategy in thiophene chemistry.

The selective transformation of the iodo- versus the bromo-substituents is a key advantage. The C-I bonds are more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 2- and 5-positions while leaving the 3- and 4-bromo positions intact for subsequent reactions. This stepwise functionalization allows for the synthesis of complex, asymmetrically substituted thiophene derivatives.

| Starting Compound | Reaction | Reagents | Resulting Compound | Reference |

| 2,5-Dibromo-3,4-dinitrothiophene (B14878) | C-C Coupling | Organostannanes (Stille) or Boronic Acids (Suzuki) | 2,5-Diaryl-3,4-dinitrothiophene | ossila.com |

| 2,5-Dibromo-3,4-dinitrothiophene | Reduction | Reducing agents (e.g., SnCl₂/HCl) | 2,5-Dibromo-3,4-diaminothiophene | ossila.com |

| 5,5'-Dibromo-2,2'-bipyridine | Stille Coupling | Organostannanes, Pd catalyst | 5,5'-Disubstituted-2,2'-bipyridine | nih.gov |

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 2,5 Diiodothiophene

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can provide detailed information about molecular orbitals and electron distribution, which are crucial for understanding a molecule's reactivity and potential applications in materials science.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and electronic transport properties of a molecule.

For 3,4-dibromo-2,5-diiodothiophene, the presence of four halogen atoms significantly influences its electronic structure. The electron-withdrawing nature of bromine and iodine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted thiophene (B33073). The high polarizability of the iodine atoms, in particular, is anticipated to play a significant role in narrowing the HOMO-LUMO gap.

Table 1: Estimated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.5 to -3.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Note: These values are estimations based on theoretical trends in halogenated thiophenes and are for illustrative purposes. Actual values would require specific DFT calculations.

The distribution of the HOMO is expected to be localized primarily on the thiophene ring and the iodine atoms, reflecting the highest electron density. Conversely, the LUMO is likely to be distributed across the entire molecule, with significant contributions from the C-Br and C-I antibonding orbitals.

The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is crucial for understanding intermolecular interactions. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

In this compound, the electronegative halogen atoms create a complex electrostatic landscape. The regions around the bromine and iodine atoms, particularly along the extension of the C-X bonds (where X = Br, I), are expected to exhibit positive electrostatic potentials, known as σ-holes. researchgate.netacs.org The magnitude of the positive potential of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen atom. researchgate.net Consequently, the iodine atoms in this compound are predicted to have more positive and prominent σ-holes compared to the bromine atoms.

The π-system of the thiophene ring will also contribute to the MESP, likely resulting in a region of negative potential above and below the plane of the ring. The sulfur atom within the thiophene ring can also exhibit a σ-hole. nih.gov

Intermolecular Interaction Modeling

The arrangement of molecules in the solid state is governed by a delicate balance of noncovalent interactions. For this compound, these interactions are expected to be highly directional and play a crucial role in its self-assembly and crystal packing.

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org The strength of a halogen bond is influenced by the nature of the halogen atom and the electron-withdrawing character of the rest of the molecule.

In this compound, the iodine atoms are potent halogen bond donors due to their large and positive σ-holes. These can interact with various halogen bond acceptors, including the lone pairs of the sulfur or halogen atoms on neighboring molecules. The bromine atoms can also participate in halogen bonding, although these interactions are generally weaker than those involving iodine.

The anisotropy of the electrostatic potential around the halogen atoms is a key feature of halogen bonding. The potential is positive at the pole (along the C-X bond extension) and negative around the equator, leading to highly directional interactions. Computational modeling can quantify the strength and directionality of these halogen bonds.

Table 2: Predicted Halogen Bond Characteristics for this compound Dimers

| Interacting Atoms | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (Å) | Predicted Bond Angle (C-X···Y) |

| I···S | -3.0 to -5.0 | 2.8 to 3.2 | ~170-180° |

| I···Br | -2.0 to -4.0 | 3.0 to 3.4 | ~170-180° |

| I···I | -2.5 to -4.5 | 3.2 to 3.6 | ~170-180° |

| Br···S | -1.5 to -3.0 | 3.0 to 3.4 | ~170-180° |

| Br···Br | -1.0 to -2.5 | 3.2 to 3.6 | ~170-180° |

Note: These values are illustrative estimations based on computational studies of similar halogenated systems. researchgate.net

π-Stacking: The aromatic thiophene rings can interact through π-π stacking. The electron-deficient nature of the perhalogenated ring may favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.

S···S Interactions: The sulfur atoms of the thiophene rings can engage in chalcogen-chalcogen interactions, which are a type of σ-hole interaction.

C-Br···π and C-I···π Interactions: The bromine and iodine atoms can also interact with the π-system of adjacent thiophene rings.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the nature of these noncovalent interactions. researchgate.net

Molecular dynamics (MD) and Monte Carlo (MC) simulations can be employed to predict how individual molecules of this compound will arrange themselves into larger, ordered structures. pku.edu.cnmdpi.comrsc.org These simulations utilize force fields that describe the potential energy of the system as a function of the atomic coordinates.

For this compound, the strong and directional nature of the halogen bonds is expected to be the primary driving force for self-assembly. researchgate.netarxiv.org Simulations would likely reveal the formation of well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets, held together by a network of I···S, I···I, and I···Br interactions. The interplay between these directional halogen bonds and the less directional π-stacking and van der Waals forces will ultimately determine the final crystal packing.

These computational predictions of molecular packing can provide valuable insights for crystal engineering and the design of new materials with desired solid-state properties.

Reaction Pathway and Transition State Studies

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These studies allow for the identification of intermediates, transition states, and the calculation of associated energy barriers, providing a detailed picture of the reaction mechanism.

Halogen exchange reactions, sometimes referred to as "halogen dance," are a known phenomenon in polyhalogenated aromatic and heteroaromatic systems. researchgate.net These reactions can lead to isomeric scrambling of the halogen atoms on the thiophene ring, which can have significant implications for subsequent functionalization reactions.

The energetic landscape would likely involve the formation of a lithiated intermediate, which can then undergo rearrangement. The stability of the various possible lithiated and halogenated isomers would dictate the product distribution. The transition states for these exchanges would involve the movement of a halogen atom from one position to another, likely facilitated by an organolithium reagent.

Table 1: Hypothetical Energetic Data for Halogen Exchange Intermediates and Transition States

| Species/Transition State | Relative Energy (kcal/mol) | Description |

| This compound | 0 | Starting Material |

| Lithiated Intermediate at C2 | +5 | Formation of the initial lithiated species |

| Transition State for Iodo Migration | +15 | Energy barrier for the movement of an iodine atom |

| 3,5-Dibromo-2,4-diiodothiophene | -2 | A possible more stable isomer |

| Transition State for Bromo Migration | +25 | Higher energy barrier for bromine migration due to stronger C-Br bond |

Note: The data in this table is illustrative and based on general principles of chemical reactivity. Specific DFT calculations would be required for accurate values for this compound.

This compound is a potential monomer for the synthesis of conjugated polymers via cross-coupling reactions such as Suzuki or Stille coupling. Computational analysis of the catalytic cycle for these reactions provides critical information on the feasibility and selectivity of the polymerization process. The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: This is the initial step where the palladium(0) catalyst inserts into a carbon-halogen bond. Given the presence of both bromine and iodine substituents, selectivity is a key issue. The C-I bond is significantly weaker than the C-Br bond, and therefore, oxidative addition is expected to occur preferentially at the C-I bonds at the 2 and 5 positions of the thiophene ring. researchgate.net Computational studies on various aryl halides confirm that the activation barrier for oxidative addition is lower for iodides compared to bromides. researchgate.net

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center. The energy barrier for this step is influenced by the nature of the ligands on the palladium and the organometallic reagent.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond of the polymer chain. This step is generally facile.

Table 2: Hypothetical Energetic Profile for the Suzuki Cross-Coupling Polymerization of this compound

| Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition (C-I) | Th-I + Pd(0) | Th-Pd(II)-I | 12 | -8 |

| Oxidative Addition (C-Br) | Th-Br + Pd(0) | Th-Pd(II)-Br | 20 | -3 |

| Transmetalation | Th-Pd(II)-I + R-B(OR)2 | Th-Pd(II)-R | 15 | -5 |

| Reductive Elimination | Th-Pd(II)-R | Th-R + Pd(0) | 10 | -25 |

Note: "Th" represents the thiophene ring system. The data is illustrative and based on general trends observed in computational studies of Suzuki coupling reactions. The values highlight the expected preference for C-I bond activation.

The computational analysis of the catalytic cycle underscores the importance of the relative reactivities of the different carbon-halogen bonds. The selective activation of the C-I bonds would lead to a regioregular polymer, which is crucial for achieving desirable electronic and optical properties in the final material.

Advanced Applications in Materials Science Utilizing 3,4 Dibromo 2,5 Diiodothiophene As a Molecular Scaffold

Organic Electronic Devices

The application of 3,4-Dibromo-2,5-diiodothiophene extends across several types of organic electronic devices, primarily as a strategic component for optimizing performance and morphology. Its most prominent role to date has been in the enhancement of organic solar cells, while its potential as a foundational building block for other electronic components is actively being explored.

In the pursuit of higher efficiency and stability in organic photovoltaics, precise control over the active layer morphology is critical. researchgate.net this compound has emerged as a highly effective solid additive in the fabrication of high-performance all-polymer solar cells (APSCs). researchgate.netnih.gov

Solid additive engineering is a key strategy for refining the bulk-heterojunction (BHJ) morphology in organic solar cells. researchgate.net Unlike traditional solvent additives, volatile solid additives can be used to fine-tune the crystallization and phase separation processes during film formation without leaving behind performance-hampering residues. bohrium.com Research has identified this compound, designated as SA-T1 in studies, as a superior solid additive for optimizing the active layer in APSC systems. researchgate.netnih.gov Specifically, in blends of the polymer donor PM6 and the polymer acceptor PY-IT, the introduction of SA-T1 assists in guiding the morphological evolution of the all-polymer blend to achieve its optimal state. researchgate.netnih.gov This optimization is crucial because achieving ideal morphology in all-polymer blends is notoriously challenging due to the competing crystallization processes of the two different polymer chains. researchgate.net

The effectiveness of this compound as a solid additive stems from its ability to induce favorable intermolecular interactions with the polymer components of the active layer. researchgate.netnih.gov These interactions help to finely regulate the molecular packing properties of the polymers. researchgate.netresearchgate.net By influencing how the donor and acceptor polymers arrange themselves at the molecular level, the additive promotes more ordered molecular stacking and the formation of well-defined fibril networks. This leads to a more favorable phase separation between the donor and acceptor materials, creating distinct domains with pure phases that are essential for efficient device operation. researchgate.net In-situ UV-Vis measurements have confirmed that perhalogenated thiophene (B33073) additives like SA-T1 can assist in this morphological evolution, leading to optimal blend structures. researchgate.netnih.gov

The morphology optimization driven by this compound directly translates into significant improvements in photovoltaic performance. The well-defined phase separation and enhanced molecular packing facilitate more efficient exciton (B1674681) dissociation at the donor-acceptor interface and improve charge transport within the respective domains. researchgate.net This leads to suppressed charge recombination and more efficient charge collection at the electrodes. researchgate.netbohrium.com

For the PM6:PY-IT based all-polymer solar cell, the use of this compound (SA-T1) as an additive resulted in a remarkable increase in power conversion efficiency (PCE) to 18.3%, which at the time of the study was a record for binary APSCs. researchgate.netnih.gov This improvement was accompanied by significant increases in the short-circuit current density (Jsc) and the fill factor (FF). researchgate.netnih.gov The universality of this additive has also been demonstrated in other all-polymer blends, showing consistently improved device performance. researchgate.net

| Device Configuration | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA cm-2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|

| As-cast (Control) | 0.941 | 25.3 | 70.1 | 16.7 |

| With SA-T1 Additive | 0.939 | 26.9 | 72.5 | 18.3 |

While direct integration of this compound into the active layer of Organic Field-Effect Transistors (OFETs) is not commonly reported, its primary value lies in its role as a versatile molecular scaffold for the synthesis of novel organic semiconductors. researchgate.netresearchgate.net The performance of OFETs is highly dependent on the charge transport characteristics of the organic semiconductor, which are governed by molecular structure, packing, and intermolecular interactions. ntu.edu.tw

The four halogen substituents on the this compound molecule serve as reactive handles for various cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the systematic construction of larger, π-conjugated systems. Chemists can use this building block to synthesize complex oligothiophenes or polymer backbones with precisely controlled structures. ntu.edu.tw By attaching different functional groups or extending the conjugation length, materials can be designed with tailored HOMO/LUMO energy levels, enhanced intermolecular π–π stacking, and improved charge carrier mobility, all of which are critical parameters for high-performance OFETs. beilstein-journals.org The use of thiophene-based building blocks is a well-established strategy for creating materials for OFETs, ranging from soluble poly(3-alkylthio)thiophenes to complex fused-ring systems. researchgate.netntu.edu.tw

Similar to its role in OFETs, this compound serves as a foundational building block for materials used in Organic Light-Emitting Diodes (OLEDs) and organic photodetectors. The synthesis of emissive materials for OLEDs and light-absorbing materials for photodetectors often involves the strategic combination of electron-donating and electron-accepting units to tune the material's optoelectronic properties. mdpi.comrsc.org

The electron-rich thiophene core of this compound, combined with its multiple reactive sites, makes it an excellent starting point for creating these complex molecules. Through cross-coupling reactions, it can be incorporated into larger polymer chains or small molecules designed to have specific emission colors or absorption spectra. rsc.org For instance, related halogenated thiophene derivatives are used to synthesize materials for hole-transporting layers or as part of the emissive core in OLEDs. mdpi.com The ability to functionalize all four positions on the thiophene ring allows for precise control over the final material's electronic structure, solubility, and solid-state morphology, which are essential for efficient and stable OLEDs and photodetectors.

Role in Organic Solar Cells (OSCs) and All-Polymer Solar Cells (APSCs)

Conjugated Polymers and Oligomers for Optoelectronics

The rigid and planar structure of the thiophene ring, combined with the electronic influence of its four halogen substituents, makes this compound an excellent monomer for the synthesis of conjugated polymers and oligomers. These materials are at the forefront of research in optoelectronics, finding use in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

One of the most effective strategies for designing low bandgap polymers is the donor-acceptor (D-A) approach. researchgate.net This involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This arrangement promotes intramolecular charge transfer (ICT) from the donor to the acceptor moieties, which leads to a decrease in the bandgap. researchgate.net The this compound unit can act as a potent electron-accepting moiety due to the strong electron-withdrawing nature of the four halogen atoms.

Other key design principles for achieving low bandgaps in semiconducting polymers include:

Fused Heterocycles: Incorporating fused aromatic rings into the polymer backbone enhances π-electron delocalization, which contributes to lowering the bandgap. researchgate.net

Planarity: A high degree of planarity along the polymer chain facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. Bridging adjacent rings with atoms or groups can help maintain this planarity. researchgate.net

Two-Dimensional Conjugation: Extending the conjugation in two dimensions, for instance by attaching conjugated side chains, can broaden the absorption spectrum and improve hole mobility. researchgate.net

The type and position of halogen substituents on the thiophene ring have a profound impact on the resulting polymer's electronic and physical properties. Halogens are electronegative and act as electron-withdrawing groups, influencing the energy levels of the polymer.

Theoretical studies, such as those using density functional theory (DFT), have shown that halogen substitution can significantly alter the electronic structure of thiophene-based polymers. amazonaws.comresearchgate.net For instance, the introduction of fluorine atoms into a polymer backbone has been shown to lower the HOMO energy level. nih.gov This can be advantageous for improving air stability and increasing the open-circuit voltage in organic solar cells. amazonaws.comnih.gov

In the case of this compound, the presence of both bromine and iodine offers distinct advantages. The bromo groups are suitable for cross-coupling reactions like Stille or Suzuki coupling, enabling the formation of extended conjugated systems. evitachem.com The iodine atoms, being larger and more polarizable, can lead to stronger intermolecular interactions and potentially higher charge carrier mobility. DFT calculations on halogen-doped poly(3-hexylthiophene) (P3HT) indicated that iodine doping resulted in the lowest energy bandgap and the most stable structure among the halogens studied. researchgate.netbohrium.com

The table below summarizes the general effects of different halogen substitutions on key polymer properties based on computational studies.

| Property | Effect of Fluorine | Effect of Chlorine | Effect of Bromine | Effect of Iodine |

| HOMO Energy Level | Significant Lowering nih.gov | Lowering | Lowering | Pronounced Lowering researchgate.netbohrium.com |

| LUMO Energy Level | Lowering amazonaws.com | Lowering | Lowering | Lowering |

| Energy Bandgap | Can be reduced amazonaws.com | Can be reduced | Can be reduced nih.gov | Significant Reduction researchgate.netbohrium.com |

| Intermolecular Interactions | Stronger π-π stacking due to increased planarity nih.gov | Moderate | Moderate | Stronger due to high polarizability |

| Chemical Reactivity | Increased reactivity compared to unsubstituted form bohrium.com | Increased reactivity compared to unsubstituted form researchgate.netbohrium.com | Increased reactivity compared to unsubstituted form bohrium.com | Highest reactivity among halogens researchgate.netbohrium.com |

For organic semiconductors to be commercially viable, they must be processable from solution, which allows for the use of low-cost, large-area deposition techniques like spin-coating, blade-coating, and inkjet printing. A significant challenge in the development of conjugated polymers is their often-poor solubility, which arises from the strong intermolecular forces between the rigid polymer backbones.

The use of this compound as a building block can contribute to the development of solution-processable materials. The bulky halogen atoms, particularly iodine, can disrupt close packing in the solid state to some extent, which can enhance solubility. Furthermore, the reactive bromo- and iodo- sites allow for the introduction of solubilizing side chains during polymerization.

Recent research has demonstrated that introducing nonplanar or helical motifs into the polymer structure can dramatically improve solubility, with some materials reaching over 200 mg/mL. rsc.org While not directly a helical monomer, the steric demand of the four halogens in this compound can be strategically used in polymer design to enhance processability. The synthesis of an n-type polymer semiconductor, poly(2,3-bis(perfluorohexyl)thieno[3,4-b]pyrazine), which exhibits selective solubility in fluorinated solvents, highlights the innovative approaches being taken to achieve solution processability.

Advanced Functional Materials

Beyond conjugated polymers, the unique electronic and structural characteristics of this compound make it a valuable component in other classes of advanced functional materials.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). sciengine.com This interaction is directional and has emerged as a powerful tool in crystal engineering for the rational design and construction of supramolecular assemblies. sciengine.com

The iodine atoms in this compound are particularly effective halogen bond donors. The electron-withdrawing nature of the thiophene ring and the other halogen substituents enhances the electrophilicity of the iodine atoms. Studies on 2,5-diiodothiophene (B186504) have shown that it is a versatile halogen bonding synthon, capable of forming a variety of motifs. x-mol.com The strength of the halogen bond can be tuned, with diiodothiophene-based donors exhibiting interaction strengths that fall between those of 1,4-diiodobenzene (B128391) and the more activated 1,4-diiodotetrafluorobenzene. x-mol.com

In the context of this compound, the two iodine atoms can act as strong halogen bond donors, while the bromine atoms and the sulfur atom of the thiophene ring can act as halogen bond acceptors. acs.org This multifunctionality allows for the formation of complex and robust one-, two-, or three-dimensional networks. The predictability of these halogen bonding interactions allows for the design of materials with specific packing arrangements and, consequently, tailored physical properties.

A charge-transfer (CT) complex is formed between an electron-donating molecule and an electron-accepting molecule. scienceopen.com The formation of a CT complex involves the partial transfer of electronic charge from the donor to the acceptor, resulting in new optical and electronic properties, such as a characteristic CT absorption band.

The highly electron-deficient nature of the this compound ring makes it an excellent electron acceptor for the formation of CT complexes. The four electron-withdrawing halogen substituents significantly lower the energy of the LUMO, facilitating the acceptance of electrons from a suitable donor molecule. The formation of such complexes can be detected and characterized by spectroscopic methods, such as UV-visible spectroscopy. scienceopen.com

The properties of the resulting CT complex are dependent on the strength of the donor and acceptor. By pairing this compound with a variety of electron donors, it is possible to create a range of CT materials with tunable optical and electronic properties. These materials have potential applications in areas such as organic conductors, sensors, and nonlinear optics. The interaction between manganese ions and zinc vacancy defects in ZnTe to form charge-transfer complexes illustrates how such interactions can fundamentally alter the electronic properties of a material. aps.org

Electrode Materials in Energy Storage Devices (e.g., Lithium-Ion Batteries)

The unique molecular architecture of this compound positions it as a compelling candidate for the development of novel electrode materials for energy storage devices, particularly lithium-ion batteries (LIBs). The presence of four halogen substituents on the thiophene ring offers a versatile platform for creating advanced polymer structures with tailored electrochemical properties. While direct research on the application of poly(this compound) in LIBs is in its nascent stages, the broader class of thiophene-based polymers has demonstrated significant promise.

Thiophene derivatives are recognized for their capacity to enhance charge transfer and form stable solid electrolyte interphase (SEI) layers on electrode surfaces, which is crucial for the longevity and efficiency of LIBs. The incorporation of electron-withdrawing halogen atoms, such as bromine and iodine, into the thiophene backbone can significantly influence the electronic properties of the resulting polymer. This can lead to lower lowest unoccupied molecular orbital (LUMO) energy levels, which is advantageous for anode materials by enabling more efficient electron migration during the charge and discharge cycles.

The synthesis of polymers from highly halogenated thiophene monomers is a key area of investigation. Techniques such as "halogen dance" polymerization and solid-state polymerization are being explored to create well-defined polymer structures. For instance, 2,5-dibromo-3-hexylthiophene (B54134) has been successfully polymerized to poly(3-hexylthiophene), demonstrating a viable pathway for polymerizing halogenated thiophenes. Similarly, 2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT) is a well-established monomer for the synthesis of the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT), which finds applications in various electronic devices, including as an electrode material.

The concept of creating donor-acceptor (D-A) conjugated polymers is a promising strategy for enhancing the electrochemical performance of organic electrode materials. nih.gov By introducing electron-deficient units into a polymer backbone, it is possible to achieve higher reversible capacities and improved cycling stability. nih.gov In this context, a polymer derived from this compound could exhibit favorable D-A characteristics, with the halogenated thiophene units acting as electron acceptors. This could potentially lead to anode materials with high performance. For example, a donor-acceptor thiophene-based polymer incorporating an organoboron unit has demonstrated a remarkable reversible capacity of 405 mAh g⁻¹ at a current density of 0.5 A g⁻¹ and has shown stability for over 10,000 cycles. nih.govrsc.org

While specific electrochemical data for poly(this compound) is not yet available in the literature, the performance of related thiophene-based polymers provides a valuable benchmark for its potential.

Table 1: Electrochemical Performance of Selected Thiophene-Based Polymers in Lithium-Ion Batteries

| Polymer/Composite | Role | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycling Stability |

|---|---|---|---|---|

| Organoboron-thiophene Polymer (PBT-1) nih.govrsc.org | Anode | 405 | 500 | >10,000 cycles |

| Polythiophene (PTh) researchgate.net | Electrode | 40 | Not Specified | Not Specified |

The development of electrode materials from this compound represents a frontier in materials science for energy storage. Further research into the synthesis and electrochemical characterization of its corresponding polymer is essential to fully realize its potential as a high-performance electrode material in the next generation of lithium-ion batteries.

Advanced Characterization Techniques for Structural and Electronic Elucidation

Solid-State Structural Determination

Understanding the arrangement of molecules in the solid state is crucial for predicting and controlling the properties of materials, particularly for applications in electronics where intermolecular interactions and molecular packing significantly influence performance.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of 3,4-Dibromo-2,5-diiodothiophene could be grown, this technique would provide precise measurements of bond lengths, bond angles, and the unit cell parameters. It would also reveal the nature of intermolecular interactions, such as halogen bonding (e.g., I···I, Br···I, I···S interactions), which are critical in directing the solid-state packing of halogenated molecules.

Powder X-ray Diffraction (PXRD): For polycrystalline (powder) samples, PXRD provides information about the crystalline phases present and their lattice parameters.

A search of crystallographic databases reveals no published single crystal or powder diffraction data for this compound.

Electrochemical Characterization for Redox Behavior and Energy Level Determination

Electrochemical methods are fundamental in assessing the electron-donating and -accepting capabilities of a molecule, providing direct insights into its frontier molecular orbital energy levels (HOMO and LUMO).

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. By measuring the current response of a solution containing the compound of interest to a linearly cycled potential sweep between two or more set values, one can determine the oxidation and reduction potentials. These potentials are indicative of the energies of the HOMO and LUMO levels, respectively.

For related, though structurally distinct, compounds like 2,5-dibromo-3,4-dinitrothiophene (B14878), the presence of electron-withdrawing groups is known to significantly impact the redox potentials, generally making the compound easier to reduce and harder to oxidize. ossila.comsigmaaldrich.com Conversely, the electronic effects of iodo-substituents at the 2,5-positions combined with bromo-substituents at the 3,4-positions on the thiophene (B33073) ring would create a unique electronic structure for this compound, the precise redox potentials of which await experimental determination.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Redox Process | Onset Potential (V vs. Fc/Fc+) | Peak Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| Oxidation | Data not available | Data not available | Not determined | Not determined |

| Reduction | Data not available | Data not available | Not determined | Not determined |

| Note: This table is for illustrative purposes only, as experimental data for this specific compound is not available in the public domain. |

Spectroelectrochemistry for Real-Time Optical and Electrochemical Monitoring

Spectroelectrochemistry is an advanced analytical technique that combines electrochemical methods with spectroscopy, most commonly UV-Vis-NIR spectroscopy. This allows for the in-situ monitoring of changes in the optical absorption spectrum of a compound as its oxidation state is changed electrochemically. This is particularly valuable for characterizing the properties of the generated radical cations (upon oxidation) and radical anions (upon reduction), as well as any subsequent chemical reactions or structural changes.

For a compound like this compound, a spectroelectrochemical experiment would involve recording the UV-Vis spectra at various applied potentials. In its neutral state, the compound would exhibit a characteristic absorption spectrum. Upon oxidation to its radical cation, new absorption bands at lower energies (longer wavelengths) would be expected to appear, which are characteristic of the electronic transitions within the charged species. Similarly, new absorption features would be anticipated upon reduction. The evolution of these spectral features provides information on the stability of the charged species and the nature of the electronic transitions, which is crucial for understanding the behavior of the material in an electronic device.

As with cyclic voltammetry, specific spectroelectrochemical data for this compound has not been reported in the available literature. However, studies on analogous thiophene oligomers and polymers have demonstrated the power of this technique in elucidating their electronic structure and the nature of their charge carriers (polarons and bipolarons).

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Polyhalogenated Thiophene (B33073) Derivatives

The concept of rational design, where molecular structures are conceived with a specific function in mind, is central to the future of materials science. For 3,4-Dibromo-2,5-diiodothiophene, this approach can be leveraged to create a new generation of polyhalogenated thiophenes with tailored properties.